molecular formula C13H14Cl2N2O4 B12747963 Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- CAS No. 82280-35-1

Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-

Cat. No.: B12747963
CAS No.: 82280-35-1
M. Wt: 333.16 g/mol
InChI Key: QFDIJNVRAKPQQH-FDYHWXHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions . The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C . It is soluble in DMSO, methanol, and pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.

Properties

CAS No.

82280-35-1

Molecular Formula

C13H14Cl2N2O4

Molecular Weight

333.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C13H14Cl2N2O4/c1-20-12-10(4-18)21-13(11(12)19)17-5-16-8-2-6(14)7(15)3-9(8)17/h2-3,5,10-13,18-19H,4H2,1H3/t10-,11-,12-,13-/m1/s1

InChI Key

QFDIJNVRAKPQQH-FDYHWXHSSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO

Origin of Product

United States

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